Trichloroacetanilide

概要

説明

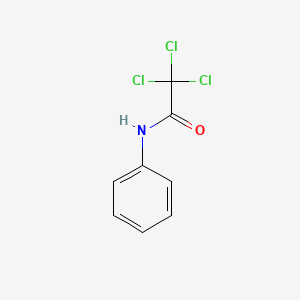

Trichloroacetanilide is an organic compound with the chemical formula C8H6Cl3NO. It is a derivative of acetanilide, where three chlorine atoms are substituted at specific positions on the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.

準備方法

Trichloroacetanilide can be synthesized through several methods:

From Hexachloroacetone and Aniline: This method involves the reaction of hexachloroacetone with aniline.

From Trichloroacetyl Chloride and Aniline: This route uses trichloroacetyl chloride reacting with aniline.

Using Aniline Magnesium Iodide on Ethyl Trichloroacetate: This method involves the action of aniline magnesium iodide on ethyl trichloroacetate.

Heating N-Phenyltrichloroacetimidyl Chloride with Dilute Methanol: This process involves heating N-phenyltrichloroacetimidyl chloride with dilute methanol.

From Trichloroacetic Acid and Aniline in the Presence of Phosphorus: This method involves the reaction of trichloroacetic acid with aniline in the presence of phosphorus.

化学反応の分析

Trichloroacetanilide undergoes various chemical reactions:

Oxidation: It can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert this compound into less chlorinated derivatives.

Substitution: It undergoes substitution reactions where chlorine atoms can be replaced by other substituents.

Common Reagents and Conditions: Typical reagents include hydrogen chloride, methanol, and various catalysts.

Major Products: The products formed depend on the type of reaction and the reagents used.

科学的研究の応用

Chemical Applications

Intermediate in Organic Synthesis

- Trichloroacetanilide serves as an essential intermediate in the synthesis of more complex organic compounds. Its chlorinated structure allows it to participate in various chemical reactions, such as oxidation and substitution, leading to the formation of chlorinated derivatives and other functionalized compounds.

Reagent in Chemical Reactions

- It is utilized as a reagent in diverse chemical reactions, facilitating the chlorination of organic substrates. This property is particularly useful in synthesizing chlorinated quinones and other derivatives that have applications in pharmaceuticals and agrochemicals.

Biological Applications

Biological Studies

- This compound has been investigated for its effects on biological systems. Research indicates that it may inhibit certain enzymes, providing insights into its potential role as a biochemical tool for studying enzyme mechanisms and interactions within biological pathways.

Toxicological Studies

- The compound has been studied for its toxicity profiles, particularly concerning chlorinated compounds' effects on human health. Understanding these effects is crucial for assessing risks associated with exposure to this compound and related compounds.

Medical Applications

Pharmacological Research

- While not directly used as a pharmaceutical agent, this compound is explored for its potential therapeutic properties. Its derivatives may exhibit biological activity that can be harnessed for drug development.

Synthesis of Medicinal Compounds

- It plays a role in synthesizing compounds with potential medicinal properties, contributing to research in pharmacology and medicinal chemistry.

Industrial Applications

Production of Dyes and Agrochemicals

- This compound is employed in producing various dyes and agrochemicals. Its reactivity allows it to be incorporated into formulations that enhance colorfastness or improve agricultural productivity.

Cleaning Agents and Solvents

- The compound is also used as a solvent in industrial cleaning applications due to its ability to dissolve organic materials effectively. It has been utilized in degreasing metal parts and cleaning electronic components.

Case Study 1: Enzyme Inhibition Studies

A study investigated the enzyme inhibition properties of this compound on specific targets within metabolic pathways. Results indicated that the compound could effectively inhibit enzyme activity, suggesting potential applications in biochemical research focused on metabolic regulation.

Case Study 2: Toxicity Assessment

A cross-sectional study assessed the toxicity of this compound among workers exposed to chlorinated solvents. Findings highlighted concerns regarding its impact on human health, particularly relating to central nervous system effects and potential carcinogenicity.

Data Tables

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Facilitates chlorination reactions |

| Biology | Enzyme inhibition | Potential tool for studying metabolic pathways |

| Medicine | Synthesis of medicinal compounds | Investigated for pharmacological activity |

| Industry | Production of dyes/agrochemicals | Effective solvent for cleaning applications |

作用機序

The mechanism of action of trichloroacetanilide involves its interaction with specific molecular targets and pathways. It can act as a chlorinating agent, introducing chlorine atoms into other molecules. This interaction can affect various biochemical pathways, depending on the specific application and the target molecules involved .

類似化合物との比較

Trichloroacetanilide can be compared with other similar compounds such as:

2,2’,4’-Trichloroacetanilide: Similar in structure but with different chlorine substitution patterns.

2,3’,5’-Trichloroacetanilide: Another derivative with distinct substitution positions.

Acetanilide: The parent compound without chlorine substitutions.

These compounds share similar chemical properties but differ in their specific applications and reactivity due to the different positions of chlorine atoms on the benzene ring.

生物活性

Trichloroacetanilide (TCA), a chlorinated derivative of acetanilide, has garnered attention due to its biological activity and potential health implications. This article reviews the biological effects, metabolic pathways, and toxicological profiles of TCA, drawing from diverse research studies and case analyses.

Chemical Structure and Properties

This compound is characterized by the presence of three chlorine atoms attached to the acetamide group. Its molecular formula is CHClN, and it has a molecular weight of approximately 237.5 g/mol. The compound is typically synthesized through the reaction of hexachloroacetone with aniline, yielding high-purity crystalline TCA in nearly quantitative yields under optimized conditions .

Metabolism and Biotransformation

The metabolism of this compound occurs primarily through cytochrome P450 enzymes, leading to various metabolites that exhibit differing levels of toxicity. Research indicates that TCA undergoes oxidative metabolism, resulting in products that can interact with cellular macromolecules, potentially leading to mutagenicity .

Key Metabolic Pathways

- Cytochrome P450 Pathway : This pathway is responsible for the oxidative metabolism of TCA, where it is converted into reactive intermediates that may cause cellular damage.

- Glutathione Conjugation : TCA can also undergo conjugation with glutathione, which serves as a detoxification mechanism but can lead to the formation of reactive species under certain conditions .

Biological Activity and Toxicity

This compound exhibits various biological activities, including cytotoxic effects on different cell lines. Studies have shown that TCA can induce apoptosis in tumor cells through mechanisms involving caspase activation. For instance, activation of caspase-3 and caspase-9 was observed in specific cancer cell lines treated with TCA, leading to cleavage of the PARP protein and subsequent apoptosis .

Case Studies

- Nephrotoxicity in Animal Models : In studies involving Fischer 344 rats, TCA administration resulted in mild nephrotoxicity characterized by swelling of the kidneys without significant alterations in urinary creatinine or blood urea nitrogen levels .

- Carcinogenic Potential : Long-term exposure studies have indicated an increase in renal cell adenomas and carcinomas in male rats treated with chlorinated compounds related to TCA, suggesting a potential carcinogenic risk associated with prolonged exposure .

Toxicological Profiles

The toxicological effects of this compound have been assessed through various mechanisms:

- Oxidative Stress : TCA has been shown to induce oxidative stress in renal tissues, contributing to its nephrotoxic effects.

- Genotoxicity : The metabolites formed during the biotransformation of TCA have been implicated in genotoxic effects, raising concerns about its mutagenic potential .

Summary Table: Biological Effects of this compound

特性

IUPAC Name |

2,2,2-trichloro-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl3NO/c9-8(10,11)7(13)12-6-4-2-1-3-5-6/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYVJLNKTIYUON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180310 | |

| Record name | Acetamide, 2,2,2-trichloro-N-phenyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2563-97-5 | |

| Record name | 2,2,2-Trichloro-N-phenylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2563-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trichloroacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002563975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichloroacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2,2,2-trichloro-N-phenyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-Trichloroacetanilide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24RT4XR5AX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。